molecular formula C15H18N2O3 B13166765 N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B13166765
M. Wt: 274.31 g/mol
InChI Key: SFBBZHJYRRKXKI-UHFFFAOYSA-N
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Description

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol This compound is characterized by the presence of a piperidinone ring, which is a six-membered ring containing one nitrogen atom and a ketone group

Preparation Methods

The synthesis of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide typically involves the reaction of 3-acetyl-2-oxopiperidine with an appropriate phenylacetamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[3-(3-acetyl-2-oxopiperidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H18N2O3/c1-10(18)14-7-4-8-17(15(14)20)13-6-3-5-12(9-13)16-11(2)19/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,16,19)

InChI Key

SFBBZHJYRRKXKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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